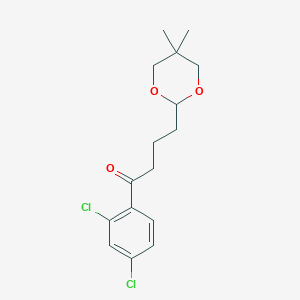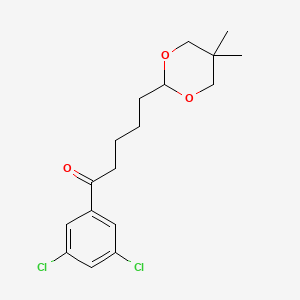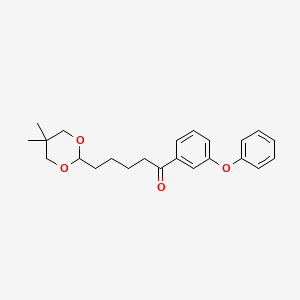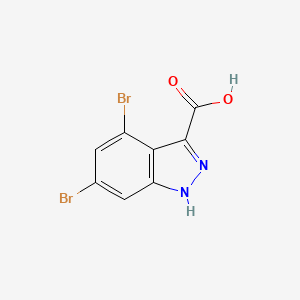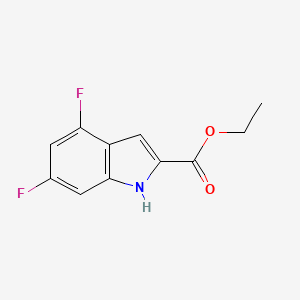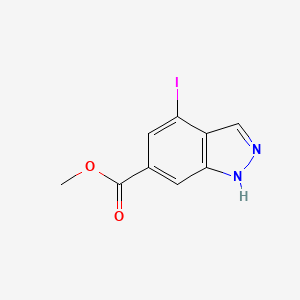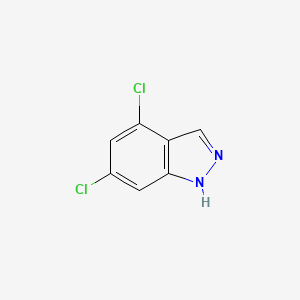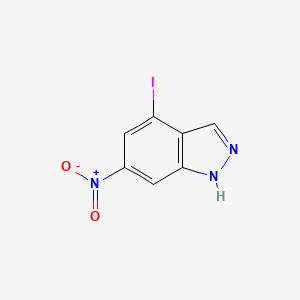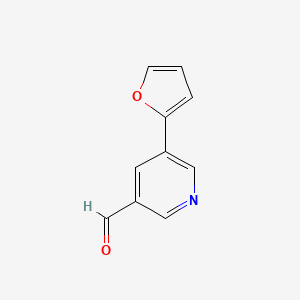
5-(呋喃-2-基)烟醛
描述
5-(Furan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NO2 . It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives has been reported in various studies. For instance, a protocol for the one-step synthesis of a similar compound, furan-2-carbaldehyde, in quantitative yield using adapted Vilsmeier conditions has been described . The product was characterized by 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 5-(Furan-2-yl)nicotinaldehyde can be analyzed using various spectroscopic techniques. For instance, FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques have been used to characterize and analyze furan derivatives .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported, which allows for stable bio-orthogonal proximity-induced ligation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Furan-2-yl)nicotinaldehyde can be inferred from similar furan derivatives. For instance, furan (C4H4O) is a volatile, heterocyclic, and carcinogenic chemical compound occurring in a wide range of thermally processed foods .科学研究应用
抗原虫活性
已经探索了5-(呋喃-2-基)烟醛衍生物在治疗原虫感染方面的潜力。Ismail等人(2003年)的研究合成了这一化学类别的化合物,展示了对Trypanosoma和Plasmodium物种的显著体外和体内活性,表明其作为抗原虫药物的潜力(Ismail et al., 2003)。
生物基建筑模块
已经研究了5-羟甲基呋喃醛(HMF),5-(呋喃-2-基)烟醛衍生物的衍生物,转化为呋喃羧酸,用于制药和聚合物工业的应用。Jia等人(2019年)展示了一个双酶级联系统,用于合成这些酸,展示了呋喃衍生物作为生物基建筑模块的潜力(Jia et al., 2019)。
氘标记化合物的合成
Ismail和Boykin(2004年)的研究重点是合成氘标记的6-[5-(4-氨基苯基)呋喃-2-基]烟酰胺,该化合物源自5-(呋喃-2-基)烟醛。这种标记化合物在药理学和化学研究中对于跟踪和分析化学反应和途径非常有价值(Ismail & Boykin, 2004)。
核酸中的荧光探针
Greco和Tor(2007年)探索了呋喃衍生物在开发核酸荧光探针中的应用。他们的研究合成了修饰的核苷酸类似物,包括5-(呋喃-2-基)烟醛衍生物的衍生物,展示了它们在生物成像和分子生物学研究中的潜力(Greco & Tor, 2007)。
抗氧化剂
Prabakaran等人(2021年)合成了新型的查尔酮衍生物,包括具有5-(呋喃-2-基)烟醛结构的化合物,表现出强大的抗氧化性能。这突显了该化合物在开发新型抗氧化剂中的潜力(Prabakaran et al., 2021)。
作用机制
- Impact on Bioavailability : Factors affecting FNA’s bioavailability include solubility, metabolism, and protein binding .
- Cellular effects of FNA are not fully elucidated. However, its diverse pharmacological properties (including antibacterial, anti-inflammatory, and anticancer potential) suggest intricate interactions with cellular components .
Pharmacokinetics
Result of Action
未来方向
The use of furan derivatives is an important branch of green and sustainable chemistry. They have the potential to be applied to biologically relevant molecules or environments . The synthesis of C6-furanics inside living cells using natural metabolism, as well as further transformations to a variety of functionalized products, is a novel opportunity .
生化分析
Biochemical Properties
5-(Furan-2-yl)nicotinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . Additionally, 5-(Furan-2-yl)nicotinaldehyde can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 5-(Furan-2-yl)nicotinaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Furthermore, 5-(Furan-2-yl)nicotinaldehyde can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Furan-2-yl)nicotinaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of protein tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, 5-(Furan-2-yl)nicotinaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)nicotinaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-(Furan-2-yl)nicotinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 5-(Furan-2-yl)nicotinaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)nicotinaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antibacterial and anticancer activities . At high doses, 5-(Furan-2-yl)nicotinaldehyde can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-(Furan-2-yl)nicotinaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species . Additionally, 5-(Furan-2-yl)nicotinaldehyde can affect the levels of key metabolites, such as glucose and lactate .
Transport and Distribution
The transport and distribution of 5-(Furan-2-yl)nicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-(Furan-2-yl)nicotinaldehyde can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 5-(Furan-2-yl)nicotinaldehyde within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)nicotinaldehyde is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-(Furan-2-yl)nicotinaldehyde has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be found in the nucleus, where it can modulate gene expression and cell signaling pathways .
属性
IUPAC Name |
5-(furan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNONBSKOMTGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646983 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887973-61-7 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



